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(3R)-3-Ethylpyrrolidine

Cat. No.: B15046791
M. Wt: 99.17 g/mol
InChI Key: DZFFQSFNUBWNSF-ZCFIWIBFSA-N
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Description

Significance of Chiral Pyrrolidines in Organic Synthesis

Chiral pyrrolidines are foundational to the field of organic synthesis, serving as versatile intermediates and catalysts. Proline, a naturally occurring amino acid, is a well-known example of a chiral pyrrolidine (B122466) that acts as an efficient organocatalyst in a variety of asymmetric reactions. rsc.orgrsc.org The rigid, cyclic structure of the pyrrolidine ring, combined with the presence of a chiral center, allows for precise control over the stereochemical outcome of a reaction. This is crucial in the synthesis of pharmaceuticals, where often only one enantiomer (a non-superimposable mirror image) of a molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.

The pyrrolidine nucleus is a core component of many biologically active compounds, including antibacterial, antifungal, anticancer, and anticonvulsant agents. researchgate.net Consequently, the development of efficient methods for the synthesis of enantiomerically pure pyrrolidines is a major focus of chemical research. nih.gov These methods often employ starting materials from the "chiral pool," such as amino acids, or utilize asymmetric catalytic techniques to create the desired stereocenter. rsc.orgnih.gov

Importance of the (3R) Stereoisomer in Contemporary Chemical Research

The (3R) stereoisomer of 3-ethylpyrrolidine (B1315203) is a key intermediate in the synthesis of various complex molecules. Its specific three-dimensional arrangement makes it a valuable chiral building block for constructing larger, more intricate structures with a high degree of stereochemical control. For instance, derivatives of (3R)-3-Ethylpyrrolidine have been utilized in the development of novel therapeutic agents. One notable example is its role as a key intermediate in the preparation of premafloxacin, an antibiotic developed for veterinary use. nih.govresearchgate.net

The synthesis of this compound and its derivatives often involves stereoselective methods to ensure the correct configuration at the chiral center. nih.govresearchgate.netniscpr.res.in These synthetic routes can involve techniques such as asymmetric Michael additions and stereoselective alkylations. nih.govresearchgate.net The ability to produce this specific stereoisomer with high purity is essential for its application in the pharmaceutical industry and other areas of chemical research.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS Number Not available for the specific (3R) isomer, 7699-52-7 for 3-ethylpyrrolidine
Chirality (R)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B15046791 (3R)-3-Ethylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(3R)-3-ethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1

InChI Key

DZFFQSFNUBWNSF-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CCNC1

Canonical SMILES

CCC1CCNC1

Origin of Product

United States

Synthetic Methodologies for 3r 3 Ethylpyrrolidine

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. This is often achieved by influencing the formation of a new stereocenter in relation to the existing one.

Diastereoselective Hydrogenation utilizing Metal-Chiral Ligand Complexes (e.g., Ru-BINAP)

The use of metal-chiral ligand complexes for asymmetric hydrogenation is a powerful tool in stereoselective synthesis. Ruthenium (Ru) complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective catalysts. nobelprize.orgresearchgate.netrsc.org These complexes can catalyze the hydrogenation of prochiral substrates with high diastereo- and enantioselectivity. researchgate.netrsc.org For instance, the hydrogenation of a suitably substituted pyrroline (B1223166) precursor in the presence of a Ru-BINAP catalyst can lead to the desired (3R)-3-Ethylpyrrolidine. The specific stereochemical outcome is dictated by the chirality of the BINAP ligand (either (R)- or (S)-BINAP) and the reaction conditions. nobelprize.orgpitt.edu The catalyst's structure, including the halogen ligands attached to the ruthenium atom and substituents on the BINAP ligand, can significantly impact the catalytic activity and stereoselectivity. researchgate.net

Table 1: Key Features of Ru-BINAP Catalyzed Hydrogenation

FeatureDescription
Catalyst Ruthenium complex with a chiral BINAP ligand. nobelprize.orgresearchgate.netrsc.org
Substrate Prochiral pyrroline derivative.
Key Advantage High diastereo- and enantioselectivity. researchgate.netrsc.org
Influencing Factors Chirality of BINAP, solvent, temperature, and additives. researchgate.net

Stepwise Reductions and Derivatizations

Another approach involves a series of stepwise reductions and derivatizations of a precursor molecule. This method offers a high degree of control over the stereochemistry at each step. For example, a synthetic route might commence with a chiral starting material that undergoes a sequence of reactions, including reductions and the introduction of an ethyl group. The stereochemistry of the final product is built upon the initial chiral scaffold. Derivatization reactions can be employed to introduce or modify functional groups, facilitating subsequent transformations or influencing the stereochemical outcome of a reduction step. researchgate.net

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the creation of a single enantiomer of a chiral compound from an achiral or racemic starting material.

Approaches from Optically-Active Starting Materials (e.g., L-alanine, glycine (B1666218) ethyl ester)

A common and effective strategy for enantioselective synthesis is to utilize a readily available, optically active natural product as the starting material. L-alanine, a naturally occurring amino acid, serves as a valuable chiral pool starting material for the synthesis of this compound. frontiersin.orgnih.gov The synthesis typically involves a series of chemical transformations that convert the amino acid into the target pyrrolidine (B122466) ring system while retaining the desired stereochemistry.

Similarly, glycine ethyl ester can be used as a precursor. orgsyn.orggoogle.comprepchem.comchemicalbook.com Although glycine itself is achiral, it can be incorporated into a chiral framework or subjected to an asymmetric transformation to induce the desired chirality. For example, it can be used in reactions catalyzed by chiral catalysts to produce an enantiomerically enriched product.

Table 2: Optically-Active Starting Materials for this compound Synthesis

Starting MaterialRationale for Use
L-alanine Readily available chiral amino acid, providing a stereochemical foundation. frontiersin.orgnih.gov
Glycine ethyl ester Can be transformed into a chiral product through asymmetric catalysis or by incorporation into a chiral system. orgsyn.orggoogle.comprepchem.comchemicalbook.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. google.com After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product. In the context of this compound synthesis, a chiral auxiliary can be attached to a pyrrolidine precursor. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent (e.g., during an alkylation to introduce the ethyl group) to attack from the less hindered face, thereby controlling the stereochemistry. metu.edu.tr

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a highly efficient method for generating chiral compounds. rsc.org This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic asymmetric reactions can be employed to construct the pyrrolidine ring with the desired stereochemistry. nih.govwhiterose.ac.uk For instance, a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide can be used to form the pyrrolidine ring with high enantioselectivity. rsc.org Another powerful method is the catalytic asymmetric hydroalkylation of 3-pyrrolines, where different metal catalysts can selectively produce either C2- or C3-alkylated pyrrolidines. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excesses. nih.govwhiterose.ac.uk

Multi-step Synthetic Routes

The construction of this compound is typically achieved through multi-step sequences that allow for the careful installation of the desired stereochemistry. These routes often begin with acyclic precursors or pre-existing cyclic structures that are chemically modified. nih.govnih.gov

Sequence of Reactions for Pyrrolidine Core Construction

A representative synthetic pathway for 3-substituted pyrrolidines involves a sequence of key chemical transformations. While numerous variations exist, a common strategy involves the following steps:

Amino Group Protection: The synthesis often starts with a precursor containing an amino group. To prevent unwanted side reactions, this amine is protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group. mdpi.commit.edunih.gov This step ensures that the nitrogen's nucleophilicity is masked until the desired moment. cem.com

Pyrrolidine Ring Closure: The formation of the five-membered pyrrolidine ring is a critical step. nih.govfrontiersin.org This can be accomplished through various methods, including intramolecular cyclization of an amino alcohol or the use of cycloaddition reactions. organic-chemistry.orgacs.org For instance, a [3+2] cycloaddition between an azomethine ylide and an alkene can generate a highly substituted pyrrolidine ring with controlled stereochemistry. acs.orgresearchgate.net Another powerful method is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound, which can be designed to form the pyrrolidine ring after subsequent reactions. rsc.org

Substitution and Alkylation: To introduce the ethyl group at the C3 position, an alkylation or coupling reaction is necessary. One approach involves the creation of a pyrroline (a partially unsaturated pyrrolidine) intermediate, which can then undergo a palladium-catalyzed hydroarylation or a related alkylation reaction to install the substituent at the desired position. organic-chemistry.orgchemrxiv.orgnih.gov

Catalytic Hydrogenation: If the ring closure or substitution steps result in a pyrroline or other unsaturated derivative, catalytic hydrogenation is employed to reduce the double bonds and form the saturated pyrrolidine ring. acs.org This step often uses catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) under hydrogen pressure. acs.orggoogle.com Hydrogenation can also be used to remove certain types of protecting groups. google.com

This sequence represents a common logic in modern organic synthesis: protecting reactive groups, assembling the core structure, introducing key substituents, and finally, deprotecting to reveal the final product.

Linear and Convergent Synthetic Pathways

The synthesis of molecules like this compound can be approached through two main strategies: linear and convergent synthesis.

Convergent Synthesis: A convergent approach involves the independent synthesis of different fragments of the target molecule, which are then combined (coupled) at a late stage. For a substituted pyrrolidine, one fragment might be the pyrrolidine ring precursor and the other might be the ethyl group attached to a suitable carrier. This strategy is generally more efficient for complex molecules as it allows for the accumulation of larger quantities of the fragments before the final, often challenging, coupling steps. Multi-component reactions, where three or more reactants combine in a single operation to form the product, represent an advanced form of convergent synthesis and can be used to generate complex pyrrolidine structures with high efficiency. ua.es

Optimization of Reaction Conditions for Enhanced Synthesis

To achieve high yields and, crucially, high enantiomeric purity, the conditions for each reaction step must be meticulously optimized. For chiral molecules like this compound, the parameters of the stereochemistry-defining step are of paramount importance.

Catalyst Selection and Efficiency in Chiral Transformations

The choice of catalyst is central to controlling the stereochemical outcome of the synthesis. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is the preferred method.

Various classes of catalysts are employed in the synthesis of chiral pyrrolidines:

Chiral Metal Complexes: Transition metals such as rhodium, palladium, gold, nickel, and silver are frequently used. organic-chemistry.orgacs.orgchemrxiv.orgacs.orgthieme-connect.com The metal itself is not chiral, but it is complexed with a chiral ligand, which creates a chiral environment around the metal's active site. This environment forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other. nih.gov

Organocatalysts: These are small, metal-free organic molecules that can act as catalysts. For pyrrolidine synthesis, chiral Brønsted acids or amine-based catalysts (like those derived from proline) can be highly effective in promoting enantioselective reactions. rsc.orgresearchgate.net

The table below summarizes some catalysts and their applications in synthesizing chiral pyrrolidines.

Catalyst TypeSpecific Catalyst/Ligand SystemApplication in Pyrrolidine SynthesisReference
Metal Catalyst Gold(I) with Chiral Phosphoramidite LigandEnantioselective intramolecular cycloaddition to form 3,4-substituted pyrrolidines. thieme-connect.com thieme-connect.com
Metal Catalyst Silver(I) Carbonate (Ag₂CO₃)Diastereoselective [3+2] cycloadditions with azomethine ylides to form densely substituted pyrrolidines. acs.org acs.org
Metal Catalyst Nickel or Cobalt with Chiral BOX LigandsRegio- and enantioselective hydroalkylation of 3-pyrrolines to give C2 or C3 alkylated pyrrolidines. organic-chemistry.org organic-chemistry.org
Metal Catalyst Rhodium on Alumina (Rh/Al₂O₃)Heterogeneous catalytic hydrogenation of substituted pyrroles to diastereoselective pyrrolidines. acs.org acs.org
Metal Catalyst Palladium with Chiral Phosphine (B1218219) LigandsCatalyzes hydroarylation of pyrrolines to form 3-aryl pyrrolidines. chemrxiv.orgnih.gov chemrxiv.orgnih.gov

The efficiency of a catalyst is measured by its turnover number (TON) and turnover frequency (TOF), which describe how many substrate molecules can be converted by one catalyst molecule before it becomes inactive, and how quickly it does so, respectively. High efficiency is crucial for industrial-scale synthesis.

Solvent Effects on Stereoselectivity and Yield

The solvent is not merely an inert medium for the reaction but an active participant that can significantly influence both the reaction rate and its stereochemical outcome. rsc.orgresearchgate.net Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize the transition states leading to different stereoisomers. researchgate.net

For example, in 1,3-dipolar cycloaddition reactions to form pyrrolidines, the choice of solvent can impact the diastereoselectivity. acs.org A study might find that a non-polar solvent like toluene (B28343) provides a higher diastereomeric ratio compared to a polar solvent like acetonitrile. This is because the solvent molecules interact differently with the dipole of the transition state, altering its energy. In some cases, a phenomenon known as a non-linear Eyring plot is observed, where the enantioselectivity of a reaction inverts upon changing the temperature, indicating a complex interplay of solvent-solute clusters. rsc.org Therefore, screening various solvents is a standard part of optimizing any stereoselective synthesis.

Control of Temperature and Pressure Parameters

Temperature and pressure are fundamental physical parameters that must be precisely controlled to ensure optimal reaction performance.

Temperature: Reaction temperature has a direct effect on reaction rate. However, in stereoselective synthesis, its effect on selectivity is often more critical. Lowering the reaction temperature generally enhances stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), leading to a higher preference for the lower-energy pathway. For instance, in some multicomponent reactions to form spiro-pyrrolidines, decreasing the temperature from 120 °C to room temperature was found to dramatically increase the diastereoselectivity from a 2:1 ratio to greater than 95:5. ua.es

Pressure: While many reactions are performed at atmospheric pressure, certain transformations require elevated pressure. The most common example in pyrrolidine synthesis is catalytic hydrogenation. The reduction of a pyrrole (B145914) or pyrroline ring to a fully saturated pyrrolidine often requires high pressures of hydrogen gas (e.g., 10 atmospheres) to ensure complete conversion and reasonable reaction times. acs.org The pressure influences the concentration of dissolved hydrogen gas in the solvent, which directly affects the rate of the hydrogenation reaction at the catalyst surface.

Through the careful selection of a synthetic route and the fine-tuning of catalysts, solvents, temperature, and pressure, chemists can efficiently produce this compound with the high degree of chemical and stereochemical purity required for its applications.

Yield and Chiral Purity Enhancement Techniques in Synthetic Procedures

The synthesis of enantiomerically pure this compound is a critical objective in various chemical research and development fields. Achieving high yields and, crucially, high chiral purity (enantiomeric excess, or ee) is paramount. A variety of advanced synthetic strategies have been developed to meet these requirements, ranging from asymmetric synthesis that creates the desired stereocenter selectively, to resolution techniques that separate a desired enantiomer from a racemic mixture. The selection of a specific methodology often depends on factors such as the availability of starting materials, scalability, and cost-effectiveness. The primary techniques employed to enhance yield and chiral purity include asymmetric catalysis, the use of chiral pool starting materials, and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer as the major product, thereby maximizing theoretical yield while ensuring high chiral purity. This is often the most efficient approach.

One of the most powerful methods for establishing the stereocenter in chiral pyrrolidines is through asymmetric hydrogenation of a prochiral precursor. This technique relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction.

Research has demonstrated the effectiveness of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes in the diastereoselective hydrogenation of N-protected 3-acyl-2-pyrrolidinones, which are precursors to 3-substituted pyrrolidines. niscpr.res.in The choice of solvent and catalyst variant is crucial for optimizing both the diastereomeric excess (de) and enantiomeric excess (ee). For instance, in the hydrogenation of 3-acetyl-1-benzyl-2-pyrrolidinone, using a specific Ruthenium-p-tolyl-BINAP complex in dichloromethane (B109758) (CH2Cl2) was found to provide superior results compared to other solvents like methanol (B129727) (MeOH) or a methanol/dichloromethane mixture. niscpr.res.in This optimization led to exceptional purity levels. niscpr.res.in

Further purification can often be achieved through recrystallization of the hydrogenated product, which can elevate both the chemical and chiral purity of the intermediate, leading to a higher quality final product. niscpr.res.in

Table 1: Effect of Solvent on Asymmetric Hydrogenation of a Pyrrolidinone Precursor

Catalyst System Solvent Diastereomeric Excess (de) Enantiomeric Excess (ee) Reference
[NH2Et2][{RuCl((R)-p-tolyl-BINAP)}2(μ-Cl)3] CH2Cl2 99% 99% niscpr.res.in
[NH2Et2][{RuCl((R)-p-tolyl-BINAP)}2(μ-Cl)3] MeOH 98% 83% niscpr.res.in

This interactive table summarizes the significant impact of solvent choice on the stereochemical outcome of the hydrogenation reaction.

Catalyst-tuned hydroalkylation reactions offer another direct route to 3-substituted pyrrolidines. These methods involve the addition of an alkyl group across the double bond of a 3-pyrroline (B95000) precursor. The regioselectivity (i.e., addition at the C3 position) and enantioselectivity are controlled by the choice of the metal catalyst and the associated chiral ligand. organic-chemistry.org For the synthesis of C3-alkylated pyrrolidines, a Nickel (Ni) catalyst paired with a chiral BOX (bis(oxazoline)) ligand has been shown to be highly effective. organic-chemistry.org This approach is advantageous as it constructs the carbon skeleton and the chiral center in a single, efficient step.

Chiral Pool Synthesis

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgnumberanalytics.com This approach bypasses the need for an asymmetric induction step, as the chirality is already present in the starting material. The key is to preserve the stereochemical integrity of the original chiral center throughout the reaction sequence.

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both R- and S-enantiomers) of 3-ethylpyrrolidine (B1315203), a resolution step is required to isolate the desired (3R)-enantiomer.

The most common classical resolution method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated in pure form, the resolving agent is removed to yield the enantiomerically pure this compound. The major drawback of this method is its theoretical maximum yield of 50%, as the other enantiomer is discarded. wikipedia.org

Kinetic resolution is another strategy that can be applied to a racemic mixture. This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer. whiterose.ac.uk For example, in a process catalyzed by a chiral phosphoric acid, one enantiomer of a pyrrolidine precursor could be consumed much faster than the other, allowing the separation of the unreacted, enantiomerically enriched substrate. whiterose.ac.uk Similar to classical resolution, kinetic resolution also has a maximum theoretical yield of 50% for the desired product.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a chiral stationary phase to physically separate the enantiomers of a racemic compound. nih.govnih.gov This method can provide very high levels of enantiomeric purity and is often used on an analytical or semi-preparative scale. nih.gov While highly effective for purification, its scalability for large-scale industrial production can be a limitation due to cost and throughput.

Stereochemical Characterization and Control

Methods for Enantiomeric Excess and Purity Determination

The determination of enantiomeric excess (ee) is a fundamental requirement in the synthesis of enantiomerically pure compounds like (3R)-3-Ethylpyrrolidine. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a completely pure enantiomer has an ee of 100%. wikipedia.org

Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. For instance, the resolution of racemic mixtures can be achieved on columns like the Kromasil 5-Amycoat, using a mobile phase of n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine. nih.gov

Another significant method is Capillary Electrophoresis (CE), particularly with the use of cyclodextrin-based chiral selectors. mdpi.com CE offers advantages such as high efficiency, flexibility, and low consumption of solvents and samples. mdpi.com The choice of the appropriate chiral selector is crucial for achieving separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, can also be used to determine enantiomeric purity. The reaction of a chiral amine with a chiral agent, such as Mosher's acid or (S)-mandelic acid, results in the formation of diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of each and, consequently, the calculation of the enantiomeric excess of the original amine.

Optical rotation is a classical method for assessing enantiomeric purity. wikipedia.orgyoutube.com A non-racemic mixture of enantiomers will exhibit a net optical rotation. wikipedia.org By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, which is often used interchangeably with enantiomeric excess, can be determined. wikipedia.org However, it's important to note that the relationship between specific rotation and concentration can sometimes be non-linear, a phenomenon known as the Horeau effect. wikipedia.org

The formula for calculating enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.

Analysis of Diastereomeric Ratios in Synthetic Intermediates and Products

In syntheses involving the creation of more than one stereocenter, the analysis of diastereomeric ratios is as crucial as determining enantiomeric excess. nih.gov The formation of diastereomers can occur during reactions such as 1,3-dipolar cycloadditions used to construct the pyrrolidine (B122466) ring. nih.gov

The relative configuration of stereocenters in the resulting products can be unambiguously determined by single-crystal X-ray diffraction. nih.gov This technique provides detailed three-dimensional structural information, confirming the spatial arrangement of atoms and substituents.

NMR spectroscopy is also a primary tool for determining diastereomeric ratios. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative proportions in a mixture can be accurately calculated.

Chromatographic methods, such as HPLC and Gas Chromatography (GC), are also effective for separating and quantifying diastereomers. Since diastereomers have different physical properties, they can often be separated on standard, non-chiral stationary phases.

Strategies for Chiral Resolution (if applicable to the compound or its direct precursors)

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when an asymmetric synthesis is not feasible or is less efficient.

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine, such as 3-ethylpyrrolidine (B1315203), with a chiral resolving agent, which is typically a chiral acid like tartaric acid or (S)-mandelic acid. wikipedia.org The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. whiterose.ac.uknih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts much faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. nih.gov For example, lipase-mediated kinetic resolutions have been successfully employed for the synthesis of enantiomerically pure compounds. nih.gov

Chiral column chromatography can also be used for the preparative separation of enantiomers. wikipedia.org Although often used for analytical purposes, scaling up the process allows for the isolation of larger quantities of the desired enantiomer.

Inversion of Stereochemistry During Synthetic Transformations

The inversion of stereochemistry at a specific chiral center is a valuable tool in stereoselective synthesis. nih.gov This can be necessary to obtain a desired enantiomer from a more readily available one or to correct an undesired stereochemical outcome in a previous step.

One of the classic methods for achieving stereochemical inversion is the Mitsunobu reaction. nih.gov This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups with inversion of configuration. In the context of synthesizing precursors to this compound, an alcohol with the opposite stereochemistry could be subjected to a Mitsunobu reaction to invert the stereocenter.

Stereoinversion can also be a key feature of certain deracemization processes. nih.gov These methods can convert a racemic mixture into a single, enantiomerically pure product, often involving a stereoinversion step for one of the enantiomers. nih.gov

Structural Analysis and Spectroscopic Elucidation

Advanced Spectroscopic Characterization Techniques

The definitive characterization of (3R)-3-Ethylpyrrolidine relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity and spatial relationships of atoms, while Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The signals for the protons on the pyrrolidine (B122466) ring and the ethyl substituent would appear at characteristic chemical shifts, and their splitting patterns (multiplicity) would reveal adjacent protons.

Ethyl Group: The ethyl group would exhibit a triplet for the methyl (CH₃) protons, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group would appear as a quartet due to coupling with the methyl protons.

Pyrrolidine Ring: The protons on the pyrrolidine ring would present more complex splitting patterns due to their diastereotopic nature and coupling to each other and the proton at the chiral center (C3). The methine proton at C3 would likely appear as a multiplet. The methylene protons at C2, C4, and C5 would also show complex multiplets due to both geminal and vicinal coupling. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet, although its chemical shift and appearance can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms.

Ethyl Group: Two signals would correspond to the methyl and methylene carbons of the ethyl group.

Pyrrolidine Ring: Four signals would represent the four distinct carbon atoms of the pyrrolidine ring (C2, C3, C4, and C5). The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the ethyl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex signals observed in the 1D spectra and in determining the molecule's connectivity and spatial arrangement. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other through bonds. libretexts.org Cross-peaks in the COSY spectrum would connect the signals of protons that are on adjacent carbons, confirming the connectivity of the ethyl group and tracing the proton network around the pyrrolidine ring. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are directly bonded. youtube.comlibretexts.org This is particularly valuable for determining the stereochemistry of the molecule. For this compound, NOESY could show correlations between the protons of the ethyl group and specific protons on the pyrrolidine ring, helping to define its preferred conformation in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key vibrational modes would include:

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the ethyl and pyrrolidine moieties.

C-N Stretch: The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations for the methylene groups would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For a relatively simple molecule like this compound, the Raman spectrum would show signals corresponding to the same fundamental vibrations as in the IR spectrum, but with different relative intensities. The C-C bond stretching of the ethyl group and the symmetric breathing modes of the pyrrolidine ring might be more prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface. This could be a valuable tool for studying the orientation and interaction of this compound with surfaces, which is relevant in fields like catalysis and materials science.

Computational and Theoretical Structural Studies

Computational chemistry provides a deeper understanding of the molecule's structure and properties.

Density Functional Theory (DFT) is a powerful computational method for analyzing the conformational landscape of this compound. nih.govresearchgate.net The five-membered pyrrolidine ring is not planar and adopts puckered conformations, such as envelope (E) and twist (T) forms. The ethyl group at the C3 position significantly influences the stability of these conformers. DFT calculations, often using the B3LYP/6-311++G(d,p) basis set, can optimize the geometries and determine the relative energies of these conformers, identifying the most stable form by minimizing steric hindrance. nih.gov

Normal Coordinate Analysis (NCA) is used to assign the vibrational modes of this compound. nist.gov By correlating experimental infrared (IR) and Raman spectra with theoretical calculations, each vibrational band can be attributed to a specific molecular motion. nist.gov Key vibrational modes include N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and characteristic ring puckering and breathing modes at lower frequencies.

Potential Energy Surface (PES) scans are computational tools used to explore the energy landscape and interconversion pathways between different conformers of this compound. researchgate.netstackexchange.com By systematically varying key dihedral angles, PES scans can identify stable conformers (energy minima) and the transition states that connect them, thus determining the energy barriers for conformational changes. researchgate.netstackexchange.com For the pyrrolidine ring, this often reveals a low-energy pseudorotational pathway between various envelope and twist forms. nih.gov

Crystallographic Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like this compound, crystallographic analysis provides unambiguous proof of its absolute configuration, provided that a suitable single crystal can be obtained. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. researchgate.net

For pyrrolidine derivatives, crystallographic studies reveal how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding (if suitable donors and acceptors are present) and van der Waals interactions. nih.gov In the case of this compound, which is a secondary amine, the N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or networks in the crystal structure. nih.gov

Obtaining a high-quality single crystal of a relatively small and potentially liquid compound like this compound can be challenging. Often, derivatization to a salt (e.g., hydrochloride or tartrate) is employed to enhance crystallinity. The crystallographic data would confirm the R configuration at the C3 stereocenter and detail the puckering of the pyrrolidine ring, which is typically found in an "envelope" or "twist" conformation. acs.org

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.45
b (Å)10.25
c (Å)18.50
α, β, γ (°)90, 90, 90
Volume (Å3)1412.81
Z4

Note: The data in this table is hypothetical and representative of a chiral, non-centrosymmetric space group typical for enantiopure organic molecules. researchgate.net It does not represent experimentally determined data for this compound.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in Stereoselective Synthesis of Complex Organic Molecules

The defined stereochemistry of (3R)-3-Ethylpyrrolidine makes it an essential component in the stereoselective synthesis of complex organic molecules. The pyrrolidine (B122466) scaffold is a recurring structural element in a vast array of natural products and pharmaceuticals. mdpi.com The presence of the ethyl group at the 3-position introduces a specific three-dimensional arrangement that influences the outcome of chemical reactions, enabling chemists to construct intricate molecular architectures with predictable stereochemistry. This control is crucial in the development of new drugs, as the biological activity of a molecule is often dependent on its specific stereoisomer. The use of such chiral building blocks significantly simplifies the synthesis of enantiomerically pure compounds, which might otherwise require complex and less efficient resolution or asymmetric synthesis methods. mdpi.com

Precursor in Pharmaceutical Intermediate Synthesis

The utility of this compound extends to its role as a precursor in the synthesis of key pharmaceutical intermediates. Its chiral nature is instrumental in building the core structures of several modern therapeutic agents.

Synthesis of Precursors for Quinolone-Type Agents

This compound serves as a foundational element in the synthesis of precursors for quinolone-type antibacterial agents. nih.gov Quinolones are a significant class of broad-spectrum antibiotics. nih.gov The synthesis of novel quinolone analogues with enhanced activity often involves the incorporation of chiral fragments like this compound to explore new chemical space and improve pharmacological properties. nih.gov The pyrrolidine moiety can be strategically integrated into the quinolone scaffold to influence factors such as potency, selectivity, and pharmacokinetic profiles.

Intermediate in the Preparation of Upadacitinib and Related Analogues

A prominent application of this compound is its use as a key intermediate in the synthesis of Upadacitinib. chemicalbook.comchemicalbook.comgoogle.com Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is used in the treatment of several autoimmune disorders, including rheumatoid arthritis. chemicalbook.comgoogle.com The synthesis of Upadacitinib relies on the stereospecific construction of its core structure, where the this compound fragment is a critical component. researchgate.netgoogle.com Various synthetic strategies have been developed to efficiently incorporate this chiral building block, highlighting its importance in the manufacturing of this significant pharmaceutical. epo.orggoogle.comjustia.com

Derivatization Strategies for Scaffold Elaboration

The versatility of this compound as a chiral building block is further enhanced by various derivatization strategies that allow for the elaboration of its core structure. These methods enable the synthesis of a diverse range of complex molecules with tailored properties.

Preparation of Pyrrolidine Diol Derivatives

This compound can be a starting point for the synthesis of pyrrolidine diol derivatives. These diols are valuable intermediates in their own right, often serving as precursors for the synthesis of biologically active compounds, including enzyme inhibitors. nih.gov The synthesis of these derivatives can be achieved through stereoselective methods, preserving the chiral integrity of the starting material while introducing new functional groups. rsc.orgnih.gov The resulting diols, with their specific stereochemistry, can be further manipulated to create a variety of complex heterocyclic structures. researchgate.netsigmaaldrich.com

Synthesis of Pyrrolidine-2,5-dione Derivatives

Another important derivatization strategy involves the conversion of this compound-based structures into pyrrolidine-2,5-dione derivatives. nih.gov These diones, also known as succinimides, are present in a number of biologically active compounds and are considered privileged structures in medicinal chemistry. nih.govgoogle.com Synthetic methods to access these derivatives often involve reactions that form the dione (B5365651) ring while maintaining the stereocenter at the 3-position. researchgate.netjst-ud.vn This allows for the systematic exploration of structure-activity relationships by introducing diversity at other positions of the pyrrolidine-2,5-dione scaffold.

Formation of Pyrrolidine Amide Derivatives

The secondary amine functionality of this compound readily participates in amide bond formation with a wide range of carboxylic acids. This reaction is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of diverse functional groups onto the pyrrolidine core. The general strategy for the synthesis of these amide derivatives involves the coupling of this compound with a carboxylic acid, often activated to facilitate the reaction.

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the secondary amine of the pyrrolidine ring. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for rapid and efficient couplings with reduced risk of epimerization. peptide.comsigmaaldrich.com

A notable example from the patent literature describes the synthesis of complex substituted pyrrolidine amides, highlighting the versatility of the pyrrolidine scaffold in constructing biologically relevant molecules. One such compound, N-[(2S,3R)-4,4-Dimethyl-1-[1-(1-methyl-6-oxo-1H-pyridin-3-yl)-1H-indazol-5-yl]-5-oxo-2-phenyl-pyrrolidin-3-yl]-5-methyl-thiazole-4-carboxylic acid amide, incorporates a (3R)-configured pyrrolidine ring, demonstrating the utility of this chiral motif in the synthesis of intricate amide derivatives.

Coupling ReagentAdditive(s)General ApplicabilityReference(s)
EDC/DCCHOBt, DMAPWidely used for standard amide bond formation. nih.gov
HATU-High efficiency, rapid reactions, reduced epimerization. peptide.comsigmaaldrich.com
PyBOP-Effective for peptide synthesis, byproducts are less hazardous than BOP. peptide.com
DEPBT-Useful for coupling easily epimerized amino acids. peptide.com

Incorporation into Polycyclic and Heterocyclic Systems

The chiral framework of this compound serves as an excellent starting point for the synthesis of more complex polycyclic and heterocyclic structures. The pyrrolidine ring can be annulated or fused with other ring systems to generate novel molecular architectures with potential applications in medicinal chemistry and materials science.

One common strategy for constructing fused heterocyclic systems is through intramolecular cyclization reactions. For example, a substituent attached to the pyrrolidine nitrogen can be designed to react with a functional group on a side chain at the 3-position, leading to the formation of a new ring fused to the pyrrolidine core. Methodologies such as the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted to create complex polycyclic pyrrolidine derivatives.

Furthermore, 1,3-dipolar cycloaddition reactions utilizing azomethine ylides generated from pyrrolidine derivatives offer a powerful tool for the construction of poly-heterocyclic scaffolds. umb.edu These reactions allow for the diastereoselective formation of new five-membered rings, expanding the structural diversity of molecules accessible from the this compound starting material. The resulting polycyclic systems often possess a high degree of stereochemical complexity, which is crucial for their interaction with biological targets.

While specific examples detailing the incorporation of this compound into polycyclic systems are not extensively documented in readily available literature, the general principles of heterocyclic synthesis provide a clear roadmap for its potential applications in this area. The inherent chirality of the starting material makes it a particularly attractive building block for the asymmetric synthesis of complex natural products and their analogues.

Design and Synthesis of Pyrrolidine Analogues as Ligands for Receptor Research

The pyrrolidine scaffold is a common motif in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS). The design and synthesis of analogues based on this compound are of significant interest in the field of receptor research, as the specific stereochemistry and substitution pattern can profoundly influence binding affinity and selectivity for various receptors.

For instance, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) 5-HT2 receptors, which are implicated in a range of mental disorders. nih.gov While the specific contribution of a 3-ethyl group is not explicitly detailed in this context, the general principle of modifying the 3-position of the pyrrolidine ring to tune pharmacological activity is well-established. The synthesis of a library of analogues with different substituents at this position, including the ethyl group, would be a logical step in structure-activity relationship (SAR) studies aimed at optimizing receptor binding and functional activity.

The synthesis of such analogues typically involves the coupling of the this compound core with various aromatic or heteroaromatic moieties. These synthetic efforts are guided by computational modeling and a deep understanding of the target receptor's binding pocket to design molecules with improved potency and selectivity.

Use in Chiral Catalyst or Ligand Development

The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis. The stereocenter at the 3-position can effectively influence the three-dimensional environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

One approach involves the functionalization of the pyrrolidine nitrogen and another position on the ring to create a bidentate ligand. For example, chiral phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed asymmetric reactions, can be derived from this compound. nih.gov These ligands can coordinate to metals such as rhodium, palladium, or iridium to form catalysts for a variety of transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.

A patent describes a class of chiral ligands for asymmetric catalysis based on a transition metal complex of a compound with a pyrrolidine backbone substituted at the 3-position with an alkyl group, which includes ethyl. These ligands are reported to be useful as catalysts for stereoselective hydrogenation reactions.

The development of new chiral ligands is a continuous effort in organic synthesis, and scaffolds like this compound offer a readily available source of chirality. The synthesis of these ligands often involves multi-step sequences to introduce the desired coordinating atoms, such as phosphorus or sulfur, onto the pyrrolidine framework. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Ligand TypePotential ApplicationMetalReference(s)
Chiral Phosphine LigandsAsymmetric HydrogenationRhodium, Iridium nih.gov
Bidentate N,S-LigandsAsymmetric Allylic AlkylationPalladium-

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Asymmetric Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines is a central theme in modern organic chemistry. mdpi.com Traditional methods are continually being refined, and new, more sustainable approaches are emerging. A key area of development is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations.

Recent breakthroughs include the use of engineered cytochrome P450 enzymes to catalyze intramolecular C(sp³)–H amination of organic azides, forging chiral pyrrolidines with high efficiency and enantioselectivity (up to 74% yield and 99:1 enantiomeric ratio). nih.govacs.org This "new-to-nature" enzymatic reaction represents a significant step forward, creating valuable N-heterocycles from simple precursors. nih.govacs.org Another sustainable approach involves the use of imine reductases (IREDs), which can asymmetrically reduce cyclic imines to their corresponding chiral amines, including pyrrolidines. researchgate.net The application of these enzymatic methods in greener solvent systems, such as deep eutectic systems (DESs), further enhances their environmental credentials. researchgate.net

These biocatalytic methods offer a significant advantage over some traditional chemical syntheses by maximizing atom and step economy and often proceeding under mild conditions. acs.org

Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidines

Synthesis Strategy Key Features Advantages Challenges Representative References
Biocatalytic C-H Amination Engineered Cytochrome P450 enzymes, intramolecular nitrene insertion. High enantioselectivity, use of simple azide (B81097) precursors, mild reaction conditions. Enzyme development and optimization can be resource-intensive. nih.gov, acs.org
Imine Reductase (IRED) Reduction Asymmetric reduction of cyclic imines. High conversion and stereoselectivity, applicable to various cyclic amines. Requires corresponding imine precursor. nih.gov, researchgate.net
Organocatalysis Use of small chiral organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions. Metal-free, environmentally friendly, high efficiency and enantioselectivity. Catalyst loading and separation can be an issue. mdpi.com

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes. | High stereocontrol, allows for functionalization at multiple positions. | Control of stereoselectivity can be complex depending on substrates. | nih.gov |

Exploration of New Derivatization Pathways for Functionalized (3R)-3-Ethylpyrrolidine Analogues

The functionalization of the pyrrolidine (B122466) scaffold is crucial for its application in drug discovery and materials science. nih.gov Research is actively exploring novel ways to derivatize the this compound core to generate analogues with tailored properties.

One promising direction is the design of hybrid molecules that combine the pyrrolidine structure with other functional moieties. For instance, novel structures incorporating both a chiral pyrrolidine, a privileged organocatalyst structure, and a bipyridine, a widely used metal ligand, have been synthesized. tandfonline.comtandfonline.com These compounds hold potential as bifunctional catalysts for cooperative metal-organic catalyzed transformations. tandfonline.comtandfonline.com

Furthermore, constraining the flexible ethanolamine (B43304) core, common in many β₃-adrenergic receptor agonists, within a pyrrolidine ring has led to a new class of compounds with improved metabolic stability and selectivity. nih.gov This structural modification highlights how strategic derivatization can enhance pharmacokinetic properties. nih.gov The development of efficient synthetic routes allows for expanded structure-activity relationship (SAR) studies, as demonstrated in the synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), where new fluorine-containing analogues were created to probe binding interactions. nih.gov

Computational Design and Prediction of Novel Pyrrolidine Structures with Desired Stereochemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before their synthesis. For chiral molecules like this compound, computational methods are particularly valuable for understanding and predicting stereochemical outcomes.

Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to assess the conformational preferences and stability of substituted pyrrolidines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Studies on difluorinated pyrrolidines, for example, have revealed that stereoelectronic effects, like the anomeric effect, play a crucial role in dictating the ring's conformation and stability. beilstein-journals.orgbeilstein-journals.org This fundamental understanding is critical for designing novel pyrrolidine derivatives where specific conformations are desired to achieve a particular biological activity. beilstein-journals.orgnih.govbeilstein-journals.org

Structure-based drug design, employing molecular docking and molecular dynamics simulations, is another powerful computational approach. nih.govresearchgate.net These techniques allow researchers to virtually screen libraries of pyrrolidine derivatives against a biological target, predict their binding affinity and orientation, and rationally design new structures with enhanced potency and selectivity. nih.govresearchgate.net This in silico approach significantly accelerates the discovery process for new therapeutic agents.

Table 2: Computational Tools in Pyrrolidine Research

Computational Method Application Key Insights Representative References
Quantum Chemistry (e.g., DFT) Analysis of conformational stability, stereoelectronic effects. Predicts preferred ring puckering and substituent orientation, elucidates the impact of fluorine substitution. beilstein-journals.org, beilstein-journals.org, researchgate.net
Molecular Docking Prediction of ligand-protein binding modes and affinities. Identifies potential biological targets and key binding interactions for novel pyrrolidine analogues. nih.gov, researchgate.net

| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of protein-ligand complexes. | Validates docking results and provides insights into the dynamic behavior of the complex over time. | nih.gov, researchgate.net |

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and scalability. nih.goveuropa.eu The synthesis of this compound and its derivatives is well-suited for this technological shift.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for stereoselective reactions. nih.govacs.org Hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks. europa.eu For example, the synthesis of 3-nitropyrrolidines has been successfully demonstrated in a modular flow reactor, where unstable azomethine ylides were generated and used immediately in a cycloaddition reaction. durham.ac.ukresearchgate.net This approach allows for the rapid generation of a library of compounds while avoiding the isolation of potentially hazardous intermediates. durham.ac.uk

Furthermore, the integration of automated platforms with flow reactors enables high-throughput reaction screening and optimization with minimal human intervention. researchgate.netresearchgate.net These self-optimizing systems use algorithms to analyze real-time data from online analytical techniques (like HPLC) and adjust reaction conditions to maximize yield or selectivity. researchgate.net This automated approach dramatically accelerates the development of robust and efficient synthetic processes for valuable chiral building blocks like this compound.

Green Chemistry Principles in the Synthesis of Chiral Pyrrolidines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies across the chemical industry. raijmr.com The goal is to design processes that are more environmentally benign by minimizing waste, using less hazardous substances, and improving energy efficiency. raijmr.comwordpress.comyoutube.com

In the context of chiral pyrrolidine synthesis, this translates to several key strategies:

Use of Catalysis: Biocatalysis and organocatalysis are prime examples of green chemistry in action. mdpi.comnih.gov They often operate under milder conditions and can replace toxic heavy metal catalysts. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. C-H functionalization reactions are a powerful tool for improving atom economy. acs.org

Safer Solvents and Reagents: The use of water or greener solvent alternatives like deep eutectic systems is being explored to replace traditional volatile organic solvents. researchgate.net Similarly, replacing hazardous reagents, such as carcinogenic benzene, with benign alternatives like glucose in the synthesis of precursors, is a key objective. youtube.com

Energy Efficiency: Flow chemistry can contribute to energy efficiency by enabling better heat transfer and allowing for superheating of reactions to reduce reaction times. acs.org

By embracing these principles, the future synthesis of this compound and other chiral pyrrolidines will not only be more efficient but also more sustainable, reducing the environmental footprint of pharmaceutical and chemical manufacturing. researchgate.netraijmr.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.